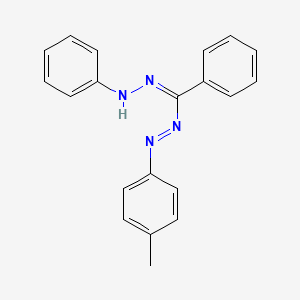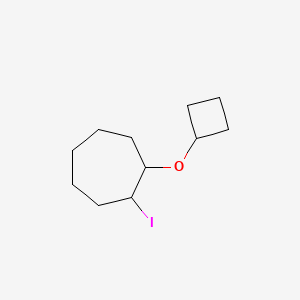
1-Cyclobutoxy-2-iodocycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutoxy-2-iodocycloheptane is an organic compound with the molecular formula C11H19IO. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodine atom and a cyclobutoxy group attached to a cycloheptane ring.
Métodos De Preparación
The synthesis of 1-Cyclobutoxy-2-iodocycloheptane typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring, which can be achieved through various methods such as the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins using CuCl2 as a catalyst.
Cyclobutoxy Group Addition: The final step involves the addition of the cyclobutoxy group, which can be achieved through nucleophilic substitution reactions using cyclobutanol and a suitable base.
Análisis De Reacciones Químicas
1-Cyclobutoxy-2-iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cycloheptane derivatives.
Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Cyclobutoxy-2-iodocycloheptane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological processes involving cycloalkane derivatives and their interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutoxy-2-iodocycloheptane involves its interaction with specific molecular targets and pathways. The iodine atom and cyclobutoxy group play crucial roles in determining the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Cyclobutoxy-2-iodocycloheptane can be compared with other similar compounds, such as:
Cycloheptane: A simple cycloalkane with a seven-membered ring, lacking the iodine and cyclobutoxy groups.
1-Iodocycloheptane: Similar to this compound but without the cyclobutoxy group.
1-Cyclobutoxycycloheptane: Similar to this compound but without the iodine atom.
The uniqueness of this compound lies in the presence of both the iodine atom and the cyclobutoxy group, which impart distinct chemical and physical properties to the compound.
Propiedades
Fórmula molecular |
C11H19IO |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
1-cyclobutyloxy-2-iodocycloheptane |
InChI |
InChI=1S/C11H19IO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |
Clave InChI |
SVIUKCNISJVKIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)I)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


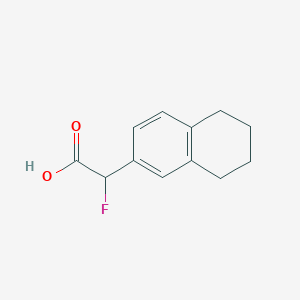
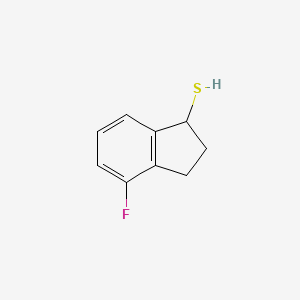
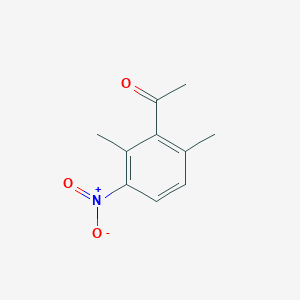
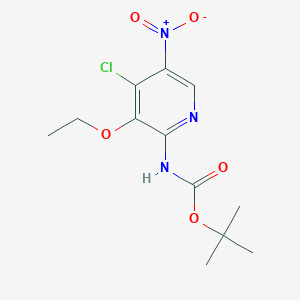
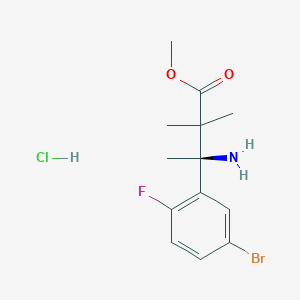

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
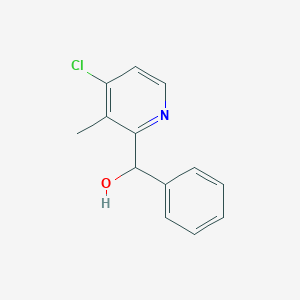
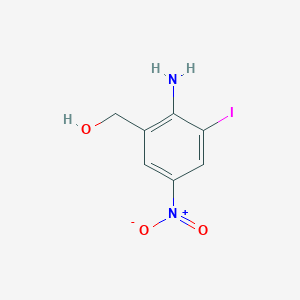
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
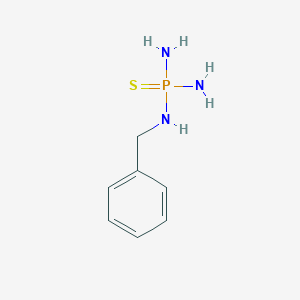
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
